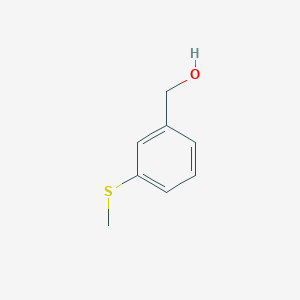

3-(Methylthio)benzyl alcohol

CAS No.: 59083-33-9

Cat. No.: VC3799101

Molecular Formula: C8H10OS

Molecular Weight: 154.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59083-33-9 |

|---|---|

| Molecular Formula | C8H10OS |

| Molecular Weight | 154.23 g/mol |

| IUPAC Name | (3-methylsulfanylphenyl)methanol |

| Standard InChI | InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 |

| Standard InChI Key | XEYJXUMJQBGDEL-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC(=C1)CO |

| Canonical SMILES | CSC1=CC=CC(=C1)CO |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound has the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol. Key structural features include:

-

Benzene ring: Provides aromatic stability and π-electron density for electrophilic substitution.

-

Hydroxymethyl group (-CH₂OH): Enables hydrogen bonding and participation in oxidation or esterification reactions.

-

Methylthio group (-SCH₃): Introduces steric bulk and electron-donating effects, influencing reactivity .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 220 °C (approx.) |

| Density | 1.1 g/cm³ |

| LogP (Partition Coeff.) | 1.62 |

| Vapor Pressure (25°C) | 0.0±0.5 mmHg |

| Refractive Index | 1.550 |

| Flash Point | 104.4±27.3 °C |

The exact mass is 154.0453 g/mol, and the compound typically exhibits 95% purity in commercial samples.

Synthetic Routes

Reduction of 3-(Methylthio)benzaldehyde

The most common method involves the sodium borohydride (NaBH₄) reduction of 3-(methylthio)benzaldehyde in ethanol at room temperature:

This method achieves yields >85% and avoids harsh conditions.

Industrial-Scale Production

A multi-step industrial process includes:

-

Chlorination: Treatment of 3-(methylthio)benzyl alcohol with concentrated HCl in toluene to form 3-(methylthio)benzyl chloride .

-

Cyanidation: Reaction with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) to produce 3-(methylthio)phenylacetonitrile .

Table 2: Optimization of Reduction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 90% |

| Temperature | 25°C | Minimal side products |

| Catalyst | None required | Cost-effective |

Reactivity and Catalytic Applications

Oxidation to Aldehydes

3-(Methylthio)benzyl alcohol undergoes oxidation to 3-(methylthio)benzaldehyde using palladium nanoparticles under solvent-free conditions :

Key findings from catalytic studies :

-

Yield: 89% with Pd/AlO(OH) at 40°C.

-

Selectivity: Enhanced by electron-donating -SCH₃ group (prevents overoxidation to carboxylic acids).

Role in Heterocyclic Synthesis

The compound serves as a precursor in benzofuran synthesis via copper-catalyzed intramolecular O-arylation :

This method achieves yields up to 92% and tolerates electron-withdrawing substituents .

Biological and Industrial Applications

Pharmaceutical Intermediates

-

Antimicrobial agents: The methylthio group enhances membrane permeability in drug candidates .

-

Acetylcholinesterase inhibitors: Structural analogs show IC₅₀ values <10 μM in enzymatic assays .

Agrochemicals

-

Herbicides: Derivatives like 3-(methylthio)benzyl chloride are used in glyphosate formulations .

-

Insect growth regulators: Modifications at the benzylic position disrupt chitin synthesis in pests .

Table 3: Comparative Reactivity of Benzyl Alcohol Derivatives

| Substituent | Oxidation Yield (%) | Catalyst Used |

|---|---|---|

| -OCH₃ | 98 | Pt@CHs |

| -SCH₃ | 89 | Pd/AlO(OH) |

| -CF₃ | 72 | MnCo₂O₄ |

Recent Advances (2020–2025)

Mechanistic Studies

-

Proton-coupled electron transfer (PCET): Explains selective monooxidation without overoxidation to ketones .

-

Hammett analysis: Confirms electron-donating groups (-SCH₃) accelerate oxidation (ρ = −1.24) .

Green Chemistry Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume